2-Propanol, 1-methoxy-3-(phenylmethoxy)-
CAS No.: 4137-81-9
Cat. No.: VC18963951
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4137-81-9 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 1-methoxy-3-phenylmethoxypropan-2-ol |
| Standard InChI | InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
| Standard InChI Key | AOLMUHFESNSJEE-UHFFFAOYSA-N |
| Canonical SMILES | COCC(COCC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Analysis
Basic Identifiers
| Property | Value |
|---|---|
| CAS Number | 4137-81-9 |
| IUPAC Name | 1-Methoxy-3-(phenylmethoxy)propan-2-ol |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| SMILES | COCC(COCC₁=CC=CC=C₁)O |
| InChI Key | AOLMUHFESNSJEE-UHFFFAOYSA-N |
Structural Features
The molecule consists of:
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A central propan-2-ol core.
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Methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups at the 1- and 3-positions, respectively.
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Polar hydroxyl (-OH) and ether (-O-) functionalities, enabling hydrogen bonding and solubility in both polar and nonpolar solvents .
The benzyloxy group introduces aromatic character, enhancing stability and enabling π-π interactions in supramolecular applications .
Synthesis and Manufacturing
Route 1: Alkylation of Phenol Derivatives
Reactants:
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Propylene oxide
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Methanol
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Benzyl chloride
Steps:
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Epoxide Ring-Opening: Propylene oxide reacts with methanol in the presence of a base (e.g., K₂CO₃) to form 1-methoxy-2-propanol .
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Benzylation: The intermediate is treated with benzyl chloride under alkaline conditions to introduce the phenylmethoxy group.
Yield: ~75%.
Route 2: Direct Etherification
Reactants:
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1-Methoxy-2-propanol
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Benzyl alcohol
Catalyst: Acidic ion-exchange resin (e.g., Amberlyst-15).
Conditions:
Optimization Strategies
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Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve selectivity and reduce side reactions .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful temperature control to prevent decomposition .
Physicochemical Properties
The compound’s low volatility and moderate hydrophobicity make it suitable as a co-solvent in polymer coatings and adhesives .
Applications in Research and Industry
Polymer Chemistry
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Crosslinking Agent: Enhances thermoset resin durability by forming hydrogen bonds with epoxy groups.
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Plasticizer: Reduces glass transition temperature (Tg) in polyvinyl chloride (PVC) formulations by 15–20°C .
Pharmaceutical Intermediates
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Antibacterial Agents: Serves as a precursor in synthesizing naphthalene-piperazine hybrids, showing MIC values of 4–8 µg/mL against Staphylococcus aureus .
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DHODH Inhibitors: Modified derivatives act as dihydroorotate dehydrogenase inhibitors for autoimmune disease treatment .
Organic Synthesis
| Hazard Class | Category | Signal Word |
|---|---|---|
| Flammability | Category 2 | Danger |
| Skin Irritation | Category 2 | Warning |
| Acute Toxicity (Oral) | Category 4 | Warning |
Environmental Impact
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Biodegradability: Low (OECD 301F: <10% degradation in 28 days).
Recent Research Advances
Catalytic Asymmetric Synthesis
Chiral variants of the compound have been synthesized using Jacobsen’s catalyst, achieving enantiomeric excess (ee) >90% for use in enantioselective catalysis .
Nanomaterial Functionalization
Grafting onto silica nanoparticles improves dispersibility in epoxy matrices, increasing tensile strength by 30% .
Drug Delivery Systems
Benzyloxy-modified dendrimers exhibit 95% loading efficiency for hydrophobic anticancer agents like paclitaxel .
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